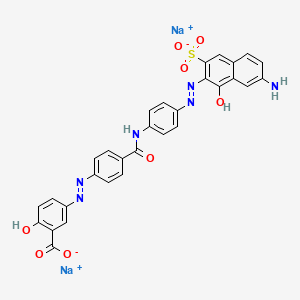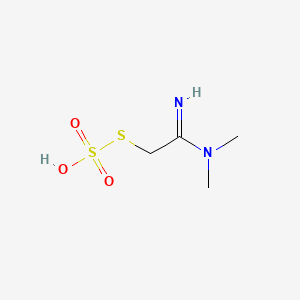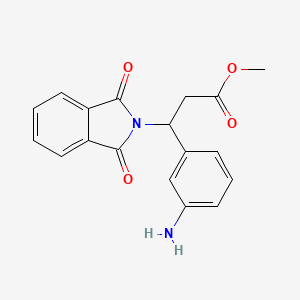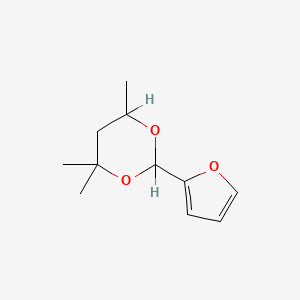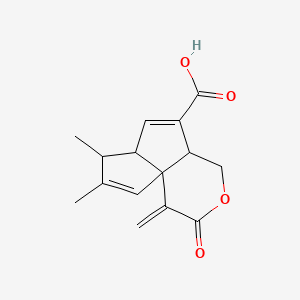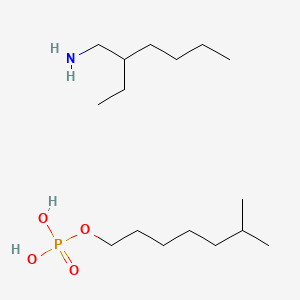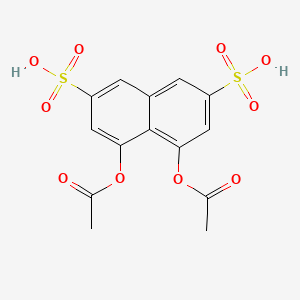
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- is a chemical compound with the molecular formula C14H10O10S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and two acetyloxy groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- typically involves the sulfonation of naphthalene followed by acetylation. The process begins with the reaction of naphthalene with concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid groups. This intermediate product is then reacted with acetic anhydride in the presence of a catalyst to introduce the acetyloxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity while minimizing energy consumption and production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonated naphthoquinones, while reduction can produce naphthalenediols .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent.
Medicine: Research explores its potential as a drug delivery agent due to its solubility and stability.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the acetyloxy groups can undergo hydrolysis to release acetic acid. This compound can interact with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound has similar sulfonic acid groups but differs in its amino and hydroxyl functionalities.
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-: This compound lacks the acetyloxy groups and has hydroxyl groups instead
Uniqueness
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- is unique due to the presence of both sulfonic acid and acetyloxy groups, which confer distinct chemical properties. These functionalities make it versatile for various applications, particularly in the synthesis of complex organic molecules and as a reagent in analytical chemistry .
Properties
CAS No. |
16574-28-0 |
|---|---|
Molecular Formula |
C14H12O10S2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4,5-diacetyloxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H12O10S2/c1-7(15)23-12-5-10(25(17,18)19)3-9-4-11(26(20,21)22)6-13(14(9)12)24-8(2)16/h3-6H,1-2H3,(H,17,18,19)(H,20,21,22) |
InChI Key |
GFDULYUMFINPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=CC(=CC(=C21)OC(=O)C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


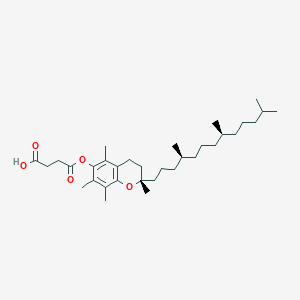

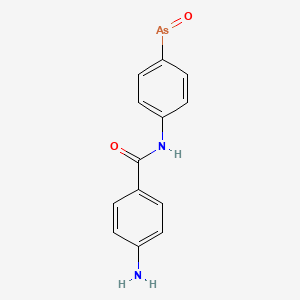
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
